Journal Name:Rare Metals
Journal ISSN:1001-0521
IF:6.318
Journal Website:http://link.springer.com/journal/12598
Year of Origin:0
Publisher:University of Science and Technology Beijing
Number of Articles Per Year:140
Publishing Cycle:Quarterly
OA or Not:Not
Molecular simulation and experimental analysis on co-aging behaviors of SBS modifier and asphalt in SBS-modified asphalt
Rare Metals ( IF 6.318 ) Pub Date: 2023-02-25 , DOI: 10.1080/08927022.2023.2182134
ABSTRACTStyrene-butadiene-styrene block copolymer (SBS) is the most commonly used asphalt modifier. Studying the aging process of SBS-modified asphalt and clarifying the role of SBS and asphalt in the aging process can provide a basis for the targeted regeneration of SBS-modified asphalt. In this research, the physical and chemical changes of SBS and asphalt in the aging process were studied by FTIR (Fourier Transform Infrared Spectroscopy) analysis and SARA (Saturate, Aromatic, Resin, and Asphaltene) analysis. The effects of the thermal oxidation of asphalt and SBS on the viscosity and tensile properties of the SBS-modified asphalt were investigated by Brookfield Rotational Viscosity Test, force ductility test, and molecular dynamics simulation. Furthermore, the influence of asphalt and SBS aging on the adhesion property of the asphalt-aggregate interface was analyzed. The results show that the impact of SBS aging on the increase of viscosity and tensile yield stress was far less than that of asphalt aging. The adhesion energy of the modified asphalt-silica interface increases with both aging of SBS and asphalt. SBS and asphalt jointly influence the performance of modified asphalt in the aging process, but asphalt aging is the dominant factor.
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Effects of chain length on the structure and dynamics of polyvinyl chloride during atomistic molecular dynamics simulations
Rare Metals ( IF 6.318 ) Pub Date: 2023-07-13 , DOI: 10.1080/08927022.2023.2234493
ABSTRACTMolecular dynamics (MD) simulations have proven to be useful for predicting and interpreting the conformational and dynamic properties of various polymer-solvent systems. The number of repeat units used to represent a polymer chain in an MD study is intended to provide a balance between the computational demands and the reliability of the specific phenomena being studied. To date, this balance has not received sufficient attention. Here, we investigate how the chain length of an atomistic polymer model influences the structure and dynamics of the polymer in different solvents. Seven different polyvinyl chloride (PVC) models, ranging from 5 to 240 –(CH2CHCl)- repeat units, are studied using atomistic MD simulations in two polar organic solvents: tetrahydrofuran (THF) and dimethylformamide (DMF). After benchmarking our MD results against experimental density data, we calculate polymer end-to-end distances, radii of gyration, radial distribution functions, shape descriptors, end-to-end vector correlation functions, dihedral autocorrelation functions, surface areas, surface electrostatic potentials, glass transition temperature and melt viscosities. Our MD simulations demonstrate that most of these properties converge when approximately 100–120 repeat units are used to represent PVC, and this convergence behaviour is observed in different solvents and at different temperatures.
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Cytotoxic activities of the pyrimidine-based acetamide and isophthalimide derivatives: an in vitro and in silico studies
Rare Metals ( IF 6.318 ) Pub Date: 2023-04-24 , DOI: 10.1080/08927022.2023.2202766
ABSTRACTIn here, a series of pyrimidin-(1(2H)-yl)acetamide and pyrimidin-(1(2H)-yl)isophthalimide derivatives were synthesised according to literature. The cytotoxic activity properties of these molecules were screened against human cancer cell lines as in vitro. The results demonstrated that these molecules had moderate effects on cancer cell lines for 48 h. The binding potential of the relatively active compound, ZF1, towards CDK1 (cyclin-dependent kinase 1) was investigated through molecular docking. The stability of the enzyme-ZF1 complex procured from the molecular docking was assessed through molecular dynamics (MD) simulation. Then, the electrochemical properties of the synthesised compounds were computed through density functional theory (DFT) studies. Computational pharmacokinetic analysis was also performed. The computational studies revealed that ZF1 could bind to CDK1 but its binding potential was less than the standard drug. The MD simulation exhibited that the compound could be stable inside the binding region during the simulation period. ZP3 is predicted to have the highest chemical stability among the synthesised compounds. Furthermore, the computational pharmacokinetic study revealed that ZP1, ZP2, and ZP3 had drug-like properties.
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First-principles calculations to investigate optical and electrical properties of the half-Heusler materials TiXSn (X = Ni, Pt)
Rare Metals ( IF 6.318 ) Pub Date: 2023-03-28 , DOI: 10.1080/08927022.2023.2193644
ABSTRACTThermoelectric compounds have the potential to produce electricity from waste heat, these materials are environmentally-friendly, which can play a key role on sustainable energy solution. This paper reports an investigation of electronic, optical and thermoelectric properties of two Half Heusler compounds TiNiSn and TiPtSn by employing density functional theory (DFT). Both compounds i.e. TiNiSn and TiPtSn exhibit an overestimated band gap with respective values 0.40 and 0.95 eV obtained by Tran Blaha modified Becke–Johnson functional (TB-mBJ) approximation, while, we found 0.113 and 0.84 eV within GGA + U (U = 6.13 eV) approximation, which are around other theoretical and experimental results. A detailed investigation of the obtained optical properties particularly, dielectric function, absorption, refractive index, and reflectivity of these compounds are given and discussed. Additionally, the transport properties of these compounds have been examined within Boltzmann statistics through BoltzTrap code, as well as certain thermoelectric parameters such as electrical conductivity, Seebeck coefficient and figure of merits are also determined. The obtained results reveal that the studied compounds are quite promising materials for thermoelectric applications.
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Solubilities of CO2, CH4, C2H6, CO, H2, N2, N2O, and H2S in commercial physical solvents from Monte Carlo simulations
Rare Metals ( IF 6.318 ) Pub Date: 2023-06-30 , DOI: 10.1080/08927022.2023.2228918
ABSTRACTThe removal of acid gas impurities from synthesis gas or natural gas can be achieved using several physical solvents. Examples of solvents applied on a commercial scale include methanol (Rectisol), poly(ethylene glycol) dimethyl ethers (Selexol), n-methyl-2-pyrrolidone (Purisol), and propylene carbonate (Fluor solvent). Continuous Fractional Component Monte Carlo (CFCMC) simulations in the osmotic ensemble were used to compute the Henry coefficients of the pure gases CO222, CH444, C222H666, CO, H222, N222, N22O, and H2S in the aforementioned solvents. The predicted Henry coefficients are in good agreement with the experimental results. The Monte Carlo method correctly predicts the gas solubility trend in these physical solvents, which obeys the following order: H2S > CO2 > C2H6 > CH4 > CO > N2 > H2. The gas separation selectivities for the precombustion process and the natural gas sweetening process are calculated from the pure gas Henry coefficients. The CO2/N2O analogy is verified for the solubility in these solvents.
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Auto-calibration strategy for the equilibration phase of Gibbs ensemble Monte Carlo simulations
Rare Metals ( IF 6.318 ) Pub Date: 2023-06-14 , DOI: 10.1080/08927022.2023.2221355
ABSTRACTThis paper proposes simulation protocols in terms of an auto-calibration strategy for the parameterisation of Gibbs ensemble Monte Carlo simulations for Lennard–Jones fluids. The proposed simulation protocols have been deduced from various approaches proposed in literature and have been tested against pure LJ fluids and their mixtures. These simulation protocols are intended to reduce or avoid time-consuming pre-simulations by adjusting the trial move limits, the number of attempted transfers, or the probability of attempted transfer during the equilibration phase, and can serve as a starting point for simulating more complex molecules, beyond LJ-fluids. This new approach aims to adjust simulation parameters to ensure a sufficient amount of successful trial moves as suggested in literature. It is similar to a previously proposed trial move adjustment and can easily be implemented in existing simulation code.Abbreviations: BWR EoS: Benedict–Webb–Rubin equation of state; CBMC: Configurational-bias Monte Carlo; EoS: Equation of state; GEMC: Gibbs ensemble Monte Carlo; LJ: Lennard–Jones; M1; M2; M3: Abbreviations for the three simulated mixtures; MC: Monte Carlo; PAT: Probability of attempted transfer; TL: Translation within a box (GEMC move); TR: Transfer to the other box (GEMC move); t-PR EoS: Volume-translated Peng-Robinson equation of state
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Molecular dynamics study of the finite-size effect in 2D nanoribbon silicene
Rare Metals ( IF 6.318 ) Pub Date: 2023-03-09 , DOI: 10.1080/08927022.2023.2184182
ABSTRACTWe present the molecular dynamics (MD) simulation of the finite-size effect in 2D silicene nanoribbons (SiNRs). Five silicene nanoribbon structures were modelled with the same length and buckling, but different width sizes. All models were melted from the perfect honeycomb silicene structure and then cooled from the disordered liquid state. Structural properties such as ring sizes, radial distribution function, coordination numbers, and interatomic distances have been carefully analysed. All models’ critical melting and cooling temperature were determined via total energy per atom. We found that 2D SiNRs transition temperature is lower than the pristine silicene. Particularly, the SiNRs present a noticeable finite-size effect on nanoribbons, resulting in a domain-type structure of 4, 5, and 6-fold rings.
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The molecular level study of the fate of the CH3CH2C(O)OCH(O)CH3 radical derived from ethyl propionate
Rare Metals ( IF 6.318 ) Pub Date: 2023-03-29 , DOI: 10.1080/08927022.2023.2189975
ABSTRACTA quantum chemical study has been presented on the decomposition of CH3CH2C(O)OCH(O•)CH3 which is derived from ethyl propionate (CH3CH2C(O)OCH2CH3) using the M06-2X/6-31 + G(d,p) level of theory. The thermal decomposition of CH3CH2C(O)OCH(O•)CH3 is essential to understand the chemistry of combustion of ethyl propionate. Here, the decomposition and oxidative pathways, bond fission and alpha ester rearrangement of CH3CH2C(O)OCH(O•)CH3 have been explored. We have obtained transition states for the different pathways and further verified each transition state by performing intrinsic reaction coordinate (IRC) calculations. The density of state spectra (DOS) was calculated using GaussSum software. The single-point energy calculations are performed at the same function but using larger basis sets such as 6-311++G(d,p) and 6-311++G(3df,2p). We have shown all stationary points and transition states involved in reaction pathways on the potential energy surface (PES) diagram and also discussed the thermochemistry of each reaction pathway. The thermal rate constants of various channels in the decomposition of CH3CH2C(O)OCH(O•)CH3 are determined using the Conventional Transition State Theory (CTST) in the temperature range of 250–450 K and 1atm. From PES, thermochemistry and kinetics analysis, we found that α-ester rearrangement produces propionic acid, which is dominant over the oxidative pathway for the decomposition of CH3CH2C(O)OCH(O•)CH3.
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Quantification of the impact of water on the wetting behavior of hydrophilic ionic liquid: a molecular dynamics study
Rare Metals ( IF 6.318 ) Pub Date: 2023-02-20 , DOI: 10.1080/08927022.2023.2175171
ABSTRACTWe have used molecular dynamics (MD) simulations to investigate the effect of water on the wetting behaviour and the interfacial structure of ionic liquid (IL) 1-ethyl-3-methylimidazolium tetrafluoroborate [EMIM][BF4] droplets on graphite surfaces which, is a prerequisite for the IL-based applications where the solid-fluid interface is involved. A slight decrement in the value of the contact angle has been found while adding water up to 17 wt% (xw∼0.68) afterward, the contact angle increases. The non-monotonic behaviour in the contact angle of IL-water droplet with the addition of water molecules was examined through several key parameters, such as solid-fluid interaction energy, the density profile of each species, cluster formation, and the number of formed hydrogen bonds (HBs) for the different weight percentages of water molecules. The results indicate that the hydrogen bond network and the cluster formation among the water molecules play a vital role during the transition from IL rich medium to water rich medium of the droplet.
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Investigation of translation initiation factor through protein–protein interactions and molecular dynamics approaches
Rare Metals ( IF 6.318 ) Pub Date: 2023-06-01 , DOI: 10.1080/08927022.2023.2217936
A crucial biological process that involves both transcription and translation is protein synthesis. While, the translation mechanism endures protein synthesis with the help of messenger RNA, transl...
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.90 23 Science Citation Index Expanded Not
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